molecular formula C15H12NO2S- B371611 (Benzothioylamino)(phenyl)acetate

(Benzothioylamino)(phenyl)acetate

Cat. No.: B371611
M. Wt: 270.3g/mol
InChI Key: ZIAZSBHCEDOPET-UHFFFAOYSA-M
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Description

(Benzothioylamino)(phenyl)acetate is a synthetic organic compound characterized by a phenylacetate backbone substituted with a benzothioylamino group. The benzothioylamino moiety (-NHC(S)-C₆H₅) introduces sulfur-based functionality, which distinguishes it from simpler phenyl esters. This compound is hypothesized to exhibit unique physicochemical properties, such as altered solubility, stability, and reactivity, compared to conventional phenyl esters like phenyl acetate or benzyl acetate.

Properties

Molecular Formula

C15H12NO2S-

Molecular Weight

270.3g/mol

IUPAC Name

2-(benzenecarbonothioylamino)-2-phenylacetate

InChI

InChI=1S/C15H13NO2S/c17-15(18)13(11-7-3-1-4-8-11)16-14(19)12-9-5-2-6-10-12/h1-10,13H,(H,16,19)(H,17,18)/p-1

InChI Key

ZIAZSBHCEDOPET-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C(C(=O)[O-])NC(=S)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)[O-])NC(=S)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Phenyl Acetate (C₆H₅OAc)

Structural Differences :

  • Phenyl acetate lacks the benzothioylamino group, featuring only a phenyl group bonded to an acetate ester.

Properties :

  • Stability: Phenyl acetate is stable under acidic conditions but hydrolyzes in alkaline media. The benzothioylamino group may confer resistance to hydrolysis due to sulfur’s electron-withdrawing effects.
  • Applications : Phenyl acetate is a commercial solvent and intermediate. The sulfur substitution in the target compound could enhance bioactivity, making it suitable for drug development.

Benzyl Acetate (C₆H₅CH₂OAc)

Structural Differences :

  • Benzyl acetate contains a benzyl (C₆H₅CH₂-) group instead of a phenyl-thioamide substituent.

Spectroscopic Behavior :

  • Benzyl acetate’s UV absorption is negligible in visible regions, whereas (benzothioylamino)(phenyl)acetate may exhibit absorption at 510 nm due to conjugation with the thioamide group, similar to phenylephrine-azo dye complexes .

Isobutyl Phenyl Acetate (C₆H₅CH₂COO-iBu)

Structural Differences :

  • Isobutyl phenyl acetate has a branched alkyl ester chain, contrasting with the planar benzothioylamino group.

Physical Properties :

  • Solubility: The bulky isobutyl group reduces water solubility compared to phenyl acetate. The polar thioamide group in this compound may improve aqueous solubility.
  • Thermal Stability : Isobutyl derivatives typically have lower boiling points (~245°C) than aromatic thioamides, which may exhibit higher thermal stability due to resonance .

Benzyl Phosphinoacetate Derivatives

Functional Groups :

  • Compounds like benzyl hydroxy(4-phenylbutyl)phosphinoacetate () feature phosphino groups, which are stronger electron donors than thioamides.

Reactivity :

  • Phosphinoacetates are used in organocatalysis, whereas thioamide-containing compounds like this compound may exhibit nucleophilic reactivity at the sulfur site.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molar Absorptivity (L·mol⁻¹·cm⁻¹) Stability (Hours) Key Applications
Phenyl Acetate N/A >48 (acidic) Solvent, Intermediate
This compound* ~6.6 × 10³ (estimated) >48 (alkaline) Pharmaceuticals, Chelation
Benzyl Acetate N/A >24 Fragrances, Plastics

*Estimated based on phenylephrine-azo dye data.

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